![molecular formula C10H13NO4 B6633151 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid](/img/structure/B6633151.png)
2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid, also known as EFCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFCA is a derivative of furan, which is a heterocyclic organic compound that is widely used in the chemical industry. EFCA has been synthesized using various methods and has been studied for its mechanism of action and biochemical and physiological effects. In
作用機序
The mechanism of action of 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid is not well understood, but it is believed to act by inhibiting the synthesis of bacterial cell walls. 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has been shown to inhibit the growth of various bacteria such as Staphylococcus aureus and Escherichia coli. 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has also been shown to inhibit the growth of various fungi such as Candida albicans and Aspergillus fumigatus.
Biochemical and Physiological Effects:
2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has been shown to exhibit low toxicity in vitro and in vivo studies. 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has been shown to have no significant effect on the viability of various cell lines such as HeLa and HepG2 cells. 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has also been shown to have no significant effect on the body weight and organ weight of mice in acute toxicity studies.
実験室実験の利点と制限
One of the advantages of 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid is its low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid is also relatively easy to synthesize using the method described above. However, one of the limitations of 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
将来の方向性
2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has the potential to be developed into a new class of antibiotics due to its antibacterial and antifungal activities. Further studies are needed to elucidate the mechanism of action of 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid and to optimize its efficacy and bioavailability. 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid can also be used as a building block in the synthesis of new compounds with potential applications in various fields such as drug discovery and material science.
合成法
2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid can be synthesized using various methods, but the most common method involves the reaction between 2-ethylfuran-3-carboxylic acid and N-(tert-butoxycarbonyl)-L-aspartic acid β-lactone. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is then purified using column chromatography to obtain pure 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid.
科学的研究の応用
2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has been studied for its potential applications in various fields such as drug discovery, material science, and chemical synthesis. 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has been shown to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics. 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has also been used as a building block in the synthesis of various compounds such as peptides and amino acids. In addition, 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has been studied for its potential application in the development of new materials such as polymers and coatings.
特性
IUPAC Name |
2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-3-8-7(4-5-15-8)9(12)11-6(2)10(13)14/h4-6H,3H2,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZURRSHDCLXCDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CO1)C(=O)NC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


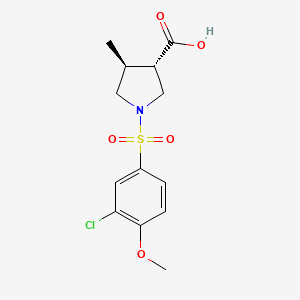
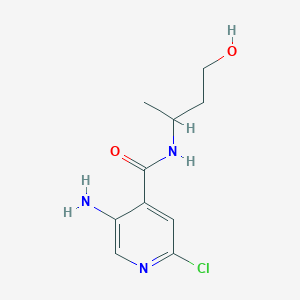

![5-amino-2-chloro-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridine-4-carboxamide](/img/structure/B6633086.png)
![8-[(6-Methoxypyridin-3-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633091.png)
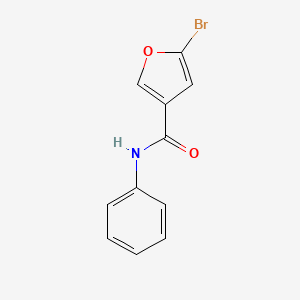
![(1S,3R)-3-[(3-sulfamoylphenyl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B6633111.png)
![1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one](/img/structure/B6633131.png)
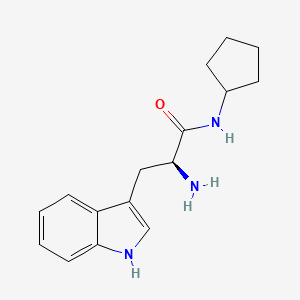
![8-[(4-Hydroxycyclohexyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633140.png)
![(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid](/img/structure/B6633154.png)
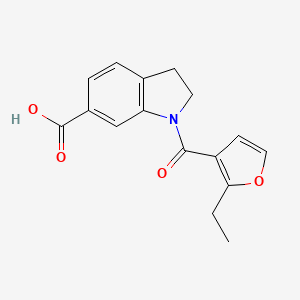
![2-ethyl-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B6633169.png)